molecular formula C15H16O2 B12608597 4-Ethoxy-4'-methoxy-1,1'-biphenyl CAS No. 644964-54-5

4-Ethoxy-4'-methoxy-1,1'-biphenyl

Katalognummer: B12608597
CAS-Nummer: 644964-54-5
Molekulargewicht: 228.29 g/mol
InChI-Schlüssel: YWCJWMWIEHZSOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxy-4’-methoxy-1,1’-biphenyl is an organic compound with the molecular formula C15H16O2 It is a derivative of biphenyl, where the biphenyl core is substituted with ethoxy and methoxy groups at the para positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-4’-methoxy-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. For this compound, the reaction involves 4-ethoxyphenylboronic acid and 4-methoxyiodobenzene in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of 4-Ethoxy-4’-methoxy-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxy-4’-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The biphenyl core can be reduced under hydrogenation conditions to form a cyclohexyl derivative.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: 4-Ethoxy-4’-formyl-1,1’-biphenyl or 4-Ethoxy-4’-carboxy-1,1’-biphenyl.

    Reduction: 4-Ethoxy-4’-methoxycyclohexyl.

    Substitution: 4-Substituted-4’-methoxy-1,1’-biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-Ethoxy-4’-methoxy-1,1’-biphenyl has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Ethoxy-4’-methoxy-1,1’-biphenyl involves its interaction with specific molecular targets. The ethoxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The biphenyl core provides structural stability and facilitates the compound’s binding to hydrophobic pockets in proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxy-1,1’-biphenyl: Lacks the ethoxy group, making it less hydrophobic.

    4-Ethoxy-1,1’-biphenyl: Lacks the methoxy group, affecting its electronic properties.

    4-Methoxy-4’-methyl-1,1’-biphenyl: Substituted with a methyl group instead of an ethoxy group.

Uniqueness

4-Ethoxy-4’-methoxy-1,1’-biphenyl is unique due to the presence of both ethoxy and methoxy groups, which impart distinct electronic and steric properties.

Eigenschaften

CAS-Nummer

644964-54-5

Molekularformel

C15H16O2

Molekulargewicht

228.29 g/mol

IUPAC-Name

1-ethoxy-4-(4-methoxyphenyl)benzene

InChI

InChI=1S/C15H16O2/c1-3-17-15-10-6-13(7-11-15)12-4-8-14(16-2)9-5-12/h4-11H,3H2,1-2H3

InChI-Schlüssel

YWCJWMWIEHZSOZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.